3-Oxo-3-fenilpropanoato de metilo

Descripción general

Descripción

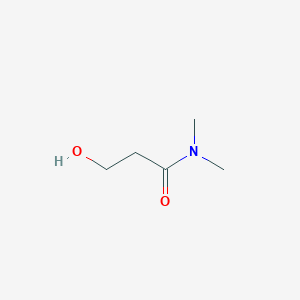

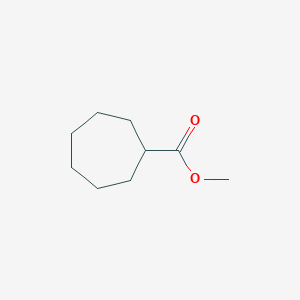

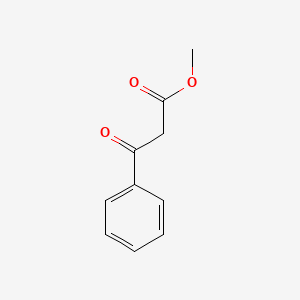

Methyl 3-oxo-3-phenylpropanoate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 3-oxo-3-phenylpropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-oxo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intermediarios de Síntesis Orgánica

El 3-Oxo-3-fenilpropanoato de metilo sirve como un intermedio versátil en la síntesis orgánica. Su estructura permite diversas transformaciones químicas, lo que lo convierte en un compuesto valioso para construir moléculas orgánicas complejas. Por ejemplo, puede sufrir reacciones de adición nucleofílica para formar ésteres β-hidroxilados, que son precursores de una variedad de compuestos biológicamente activos .

Investigación Farmacéutica

En la investigación farmacéutica, este compuesto se utiliza para sintetizar análogos de moléculas bioactivas. Su funcionalidad ceto-éster es particularmente útil para crear nuevos derivados de fármacos existentes, lo que podría conducir a compuestos con mayor eficacia o menos efectos secundarios .

Desarrollo Agroquímico

El grupo éster en el this compound se puede explotar para crear agroquímicos como herbicidas e insecticidas. Al modificar el anillo fenilo, los investigadores pueden desarrollar nuevos compuestos que se dirigen a plagas o malezas específicas sin dañar los cultivos .

Industria de Fragancias y Sabores

Este compuesto a veces está presente en los ingredientes de las fragancias debido a su estructura aromática. Se puede utilizar para sintetizar ésteres que imparten aromas dulces y florales a perfumes y saborizantes .

Ciencia de Materiales

En la ciencia de los materiales, el this compound puede ser un material de partida para sintetizar polímeros con propiedades específicas. Su capacidad para formar enlaces éster es crucial para crear poliésteres con la flexibilidad, durabilidad y resistencia a factores ambientales deseados .

Catálisis

Los investigadores utilizan el this compound en estudios catalíticos para explorar nuevas vías de reacción. Su reactividad puede ayudar a comprender los mecanismos de las reacciones de esterificación y transesterificación, que son fundamentales en la química orgánica .

Química Analítica

En la química analítica, este compuesto se puede utilizar como un estándar para calibrar instrumentos como HPLC y GC-MS. Su firma química distintiva ayuda a la identificación y cuantificación precisa de compuestos similares en mezclas complejas .

Química Computacional

El this compound también se utiliza en química computacional para el modelado molecular. Programas como Amber y GROMACS lo utilizan para simular sus interacciones con otras moléculas, lo que ayuda a predecir las propiedades y comportamientos químicos .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

propanoyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9(11)13-10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTMCBOPTQHICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-27-7 | |

| Record name | Peplidiforone D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Methyl 3-oxo-3-phenylpropanoate be used as a starting material to synthesize complex heterocyclic compounds?

A1: Yes, Methyl 3-oxo-3-phenylpropanoate is a versatile building block in organic synthesis. Research demonstrates its utility in constructing indoloquinolinones, a class of nitrogen-containing heterocyclic compounds. A study employed Methyl 3-oxo-3-phenylpropanoate along with an aryl amine and methoxylamine in a multi-step synthesis. [] The process involved a palladium and copper-mediated oxidative coupling reaction followed by an iodine-mediated intramolecular cyclization, ultimately yielding diversely substituted indoloquinolinones. []

Q2: Is Methyl 3-oxo-3-phenylpropanoate a suitable substrate for asymmetric hydrogenation reactions?

A2: Absolutely. Methyl 3-oxo-3-phenylpropanoate serves as an excellent substrate for asymmetric hydrogenation, a crucial reaction for producing single enantiomers of chiral compounds. Researchers successfully utilized chiral iridium catalysts with spiro pyridine-aminophosphine ligands to achieve highly enantioselective hydrogenation of Methyl 3-oxo-3-phenylpropanoate. [] This reaction yielded the corresponding chiral β-hydroxy ester with impressive enantiomeric excess (up to 99.8% ee) and remarkable catalytic turnover numbers (up to 1,230,000). [] This highlights the potential of using specific catalytic systems with Methyl 3-oxo-3-phenylpropanoate to access important chiral building blocks for pharmaceuticals and other bioactive molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.